3-Amino-2-methoxy-4-picoline
Overview
Description
3-Amino-2-methoxy-4-picoline: is an organic compound with the molecular formula C7H10N2O It is a derivative of pyridine, featuring an amino group at the third position, a methoxy group at the second position, and a methyl group at the fourth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methoxy-4-picoline can be achieved through several methods. One common approach involves the nitration of 2-methoxy-4-picoline followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-2-methoxy-4-picoline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, allowing for the introduction of various substituents. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Oxides and other oxidized derivatives.
Reduction Products: Reduced derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Amino-2-methoxy-4-picoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be utilized in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological activities.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with desirable optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-methoxy-4-picoline involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal ions and forming stable complexes. These complexes can exhibit catalytic activity, facilitating various chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.
Comparison with Similar Compounds
- 2-Amino-3-methylpyridine
- 2-Amino-4-methylpyridine
- 2-Amino-5-methylpyridine
- 2-Amino-6-methylpyridine
Comparison: Compared to its analogs, 3-Amino-2-methoxy-4-picoline is unique due to the presence of both an amino group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to form stable complexes with metal ions and its potential pharmacological activities further distinguish it from other similar compounds.
Properties
IUPAC Name |
2-methoxy-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJSXJLVJOGKMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438109 | |
Record name | 3-Amino-2-methoxy-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76005-99-7 | |
Record name | 3-Amino-2-methoxy-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76005-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-methoxy-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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